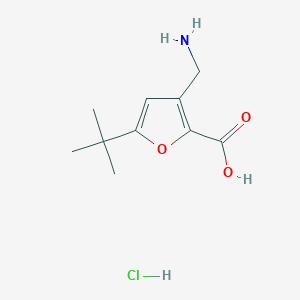

3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride (AMTF-HCl) is an important compound used in a variety of scientific research applications. It is a white, crystalline, water-soluble compound that is widely used in the synthesis of a variety of organic compounds. AMTF-HCl is a versatile compound with many potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Modification

Research involving similar compounds to 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride has focused on chemical synthesis and modification. For example, Pevzner (2002) studied the reduction and reaction of similar furan derivatives, leading to the formation of various bis(hydroxymethyl)furans and bis(phosphonomethyl)furans, demonstrating their potential in synthetic chemistry (Pevzner, 2002).

Production of Intermediate Compounds

Dutta, Wu, and Mascal (2015) highlighted the production of acid chloride derivatives from precursor aldehydes, such as 5-(chloromethyl)furan-2-carboxylic acid, which are valuable intermediates in the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Bio-Based Applications

Wen, Zhang, Zong, and Li (2020) explored the biocatalytic synthesis of various furan carboxylic acids using Comamonas testosteroni, indicating the potential of furan derivatives in the biotech industry (Wen, Zhang, Zong, & Li, 2020).

Pharmacological Research

Ma, Ma, Li, and Wang (2016) isolated new furan derivatives from endophytic fungi and studied their antibacterial and antioxidant activities, suggesting the pharmacological relevance of these compounds (Ma, Ma, Li, & Wang, 2016).

Advanced Organic Synthesis Techniques

Padwa, Brodney, and Lynch (2003) demonstrated the use of furan derivatives in complex organic synthesis reactions like the Diels‐Alder reaction, highlighting the versatility of these compounds in advanced organic synthesis (Padwa, Brodney, & Lynch, 2003).

Renewable Biomass Conversion

Chheda, Román‐Leshkov, and Dumesic (2007) investigated the conversion of biomass-derived carbohydrates to furan derivatives, emphasizing the role of these compounds in sustainable chemistry (Chheda, Román‐Leshkov, & Dumesic, 2007).

properties

IUPAC Name |

3-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-10(2,3)7-4-6(5-11)8(14-7)9(12)13;/h4H,5,11H2,1-3H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPWPLCQJCUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(O1)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B2698635.png)

![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)

![9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

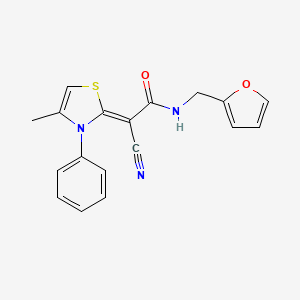

![5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2698646.png)

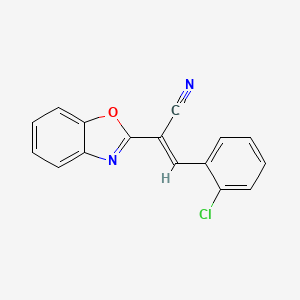

![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)

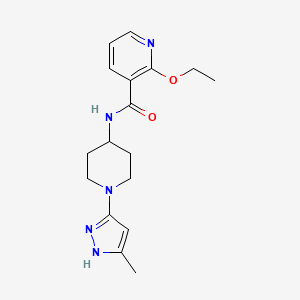

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)

![7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2698657.png)